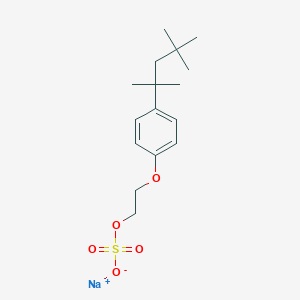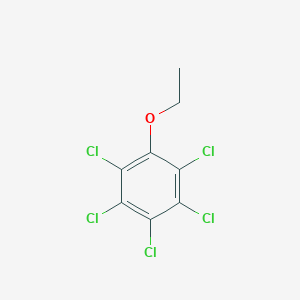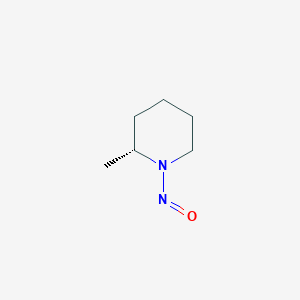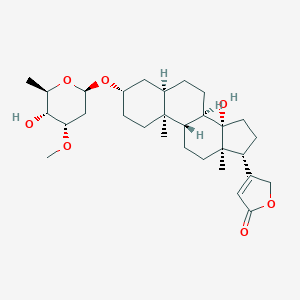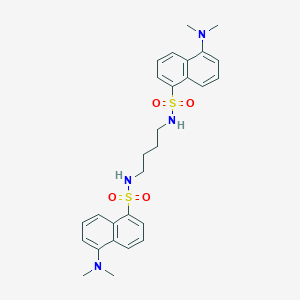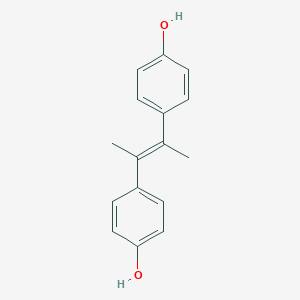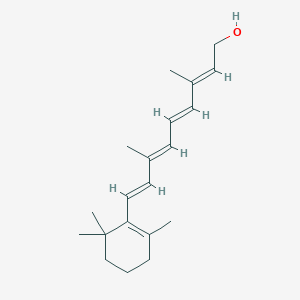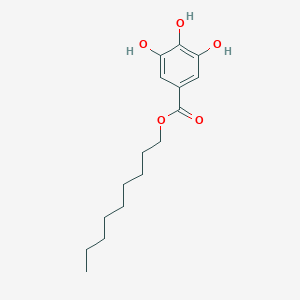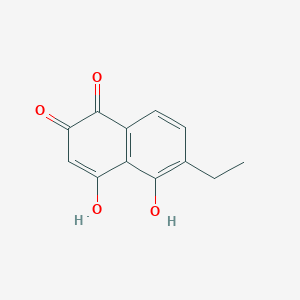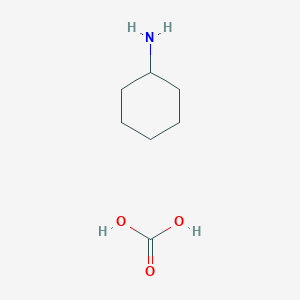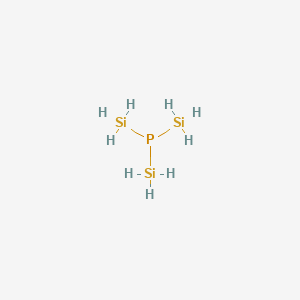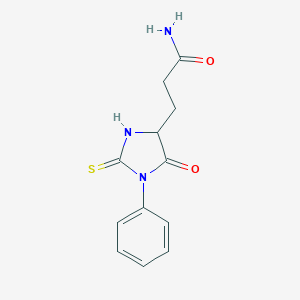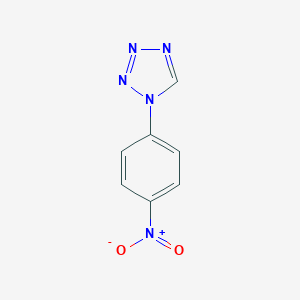
1-(4-Nitrophenyl)-1h-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-1h-tetrazole, commonly known as NPT, is a highly explosive compound that has been extensively studied for its potential applications in various fields. This compound has gained significant attention due to its unique properties, such as high thermal stability, high energy content, and insensitivity to shock and friction.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-1h-tetrazole is not fully understood, but it is believed to involve the release of energy upon decomposition. When subjected to heat or shock, NPT decomposes rapidly, releasing a large amount of energy in the form of heat and gas. This energy release is what makes NPT an ideal candidate for use in explosives and propellants.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-(4-Nitrophenyl)-1h-tetrazole. However, it is known that exposure to NPT can cause irritation to the skin, eyes, and respiratory system. Additionally, prolonged exposure to NPT can cause damage to the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Nitrophenyl)-1h-tetrazole in lab experiments include its high energy content, insensitivity to shock and friction, and thermal stability. These properties make it an ideal candidate for use in experiments that require high-energy reactions. However, the limitations of using NPT in lab experiments include its explosive nature, which requires careful handling and storage, and its potential health hazards.
Direcciones Futuras
There are several future directions for research on 1-(4-Nitrophenyl)-1h-tetrazole. One area of interest is the development of safer and more efficient methods for synthesizing NPT. Additionally, research is needed to better understand the mechanism of action of NPT and its potential applications in other fields, such as medicine and energy storage. Finally, further investigation is needed to determine the potential health hazards associated with exposure to NPT and to develop methods for mitigating these hazards.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-1h-tetrazole is a highly explosive compound that has gained significant attention due to its unique properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NPT have been discussed in this paper. Further research is needed to fully understand the potential applications and health hazards associated with this compound.
Métodos De Síntesis
The synthesis of 1-(4-Nitrophenyl)-1h-tetrazole can be achieved by several methods, including the reaction of sodium azide with 4-nitrophenylhydrazine in the presence of a catalyst, the reaction of sodium azide with 4-nitrophenylhydrazine in the presence of an acid, and the reaction of 4-nitrophenylhydrazine with triethyl orthoformate and sodium azide. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific application.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-1h-tetrazole has been extensively studied for its potential applications in various fields, including military, aerospace, and pyrotechnics. The high energy content and insensitivity to shock and friction make it an ideal candidate for use in explosives and propellants. Additionally, NPT has been investigated for its potential use in gas generators, rocket motors, and airbags.
Propiedades
Número CAS |
14213-11-7 |
|---|---|
Nombre del producto |
1-(4-Nitrophenyl)-1h-tetrazole |
Fórmula molecular |
C7H5N5O2 |
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5H |
Clave InChI |
NHYHTYJIILODSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=NN=N2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1N2C=NN=N2)[N+](=O)[O-] |
Otros números CAS |
16759-47-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



